molecular formula C18H16ClFN4S B4363152 N-(2-chlorobenzyl)-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

N-(2-chlorobenzyl)-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4363152
M. Wt: 374.9 g/mol
InChI Key: UUCICMAYHOZDKY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4S/c19-17-7-2-1-5-14(17)9-21-18(25)23-16-10-22-24(12-16)11-13-4-3-6-15(20)8-13/h1-8,10,12H,9,11H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCICMAYHOZDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of 2-chlorobenzyl isothiocyanate with 1-(3-fluorobenzyl)-1H-pyrazole-4-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to the active site of an enzyme, blocking substrate access, or interact with a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N’-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]thiourea
  • N-(2-chlorobenzyl)-N’-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Uniqueness

N-(2-chlorobenzyl)-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to the presence of both chloro and fluoro substituents on the benzyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents may result in distinct interactions with biological targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorobenzyl)-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 2
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N-(2-chlorobenzyl)-N'-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

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